molecular formula C10H13NO B094406 N-(2,3-Dimethylphenyl)acetamide CAS No. 134-98-5

N-(2,3-Dimethylphenyl)acetamide

Cat. No.: B094406
CAS No.: 134-98-5
M. Wt: 163.22 g/mol
InChI Key: SRSHEJADOPNDDF-UHFFFAOYSA-N
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Safety and Hazards

While specific safety and hazard information for “N-(2,3-Dimethylphenyl)acetamide” is not available, similar compounds like acetamide are known to cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment as required .

Future Directions

The future directions for “N-(2,3-Dimethylphenyl)acetamide” and its derivatives could involve further exploration of their pharmacological properties and potential applications. For instance, the literature survey of chemical diversity of phenoxy acetamide and its derivatives in the molecular framework may provide an opportunity for chemists to design new derivatives that prove to be successful agents in terms of safety and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2,3-Dimethylphenyl)acetamide can be synthesized through the reaction of 2,3-dimethylaniline with acetic anhydride or acetyl chloride . The reaction typically requires a solvent such as benzene or toluene and a catalyst like pyridine to facilitate the reaction. The mixture is heated under reflux conditions to complete the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N-(2,3-Dimethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: N-(2,3-Dimethylphenyl)acetamide is unique due to the specific positioning of the methyl groups on the aromatic ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-5-4-6-10(8(7)2)11-9(3)12/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSHEJADOPNDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60158455
Record name Acetamide, N-(2,3-dimethylphenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134-98-5
Record name N-(2,3-Dimethylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3'-Acetoxylidide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylacetanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186201
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(2,3-dimethylphenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3'-ACETOXYLIDIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AQA6T12HY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

To a solution of 2,3-dimethylaniline (1.1 mL, 1.00 equiv.) and Et3N (1.5 mL, 1.30 equiv.) in CH2Cl2 (15 mL) at 0° C. was added acetyl chloride (0.73 mL, 1.25 equiv.) over 30 min. The reaction mixture was allowed to stir overnight at room temp., then was treated with a 2N HCl solution (10 mL) and CH2Cl2 (25 mL). The resulting mixture was extracted with EtOAc (3×25 mL). The combined organics were washed with a 2N HCl solution (2×25 mL), water (2×25 mL), a saturated NaHCO3 solution (2×25 mL) and a saturated NaCl solution (2×25 mL), dried (Na2SO4), and concentrated under reduced pressure to give 2,3-dimethylacetanilide as a white solid (1.25 g, 93%): 1H NMR (CDCl3) δ2.05 (s, 3H), 2.15 (s, 3H), 2.25 (s, 3H), 6.95 (d, 7.5 Hz, 1H) 7.02 (app t, J=7.5 Hz, 1H), 7.35 (d, J=6.9 Hz, 1H).
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of the N—H bond in N-(2,3-Dimethylphenyl)acetamide and how does this influence its crystal structure?

A1: In this compound, the N—H bond adopts a syn conformation with respect to both the 2- and 3-methyl substituents on the aromatic ring. [, ] This means the N—H bond points in the same direction as these methyl groups. This specific conformation, along with the molecule's ability to form N—H⋯O hydrogen bonds, plays a crucial role in dictating its crystal packing. The molecules arrange themselves into supramolecular chains, held together by these hydrogen bonds. [, ]

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